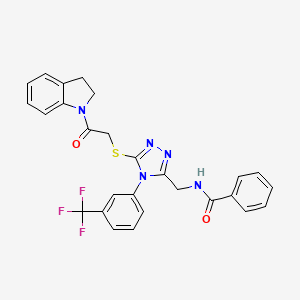
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The indoline and triazole rings are likely to contribute to the compound’s stability and may also play a role in its interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thioether group might be susceptible to oxidation, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Alafeefy et al. (2015) developed novel benzamides and quinazolinones as analogs of CFM-1, exhibiting remarkable antitumor activity against several cancer cell lines. The derivatives were synthesized through reactions involving indoline-2,3-diones, showcasing potent anticancer properties, with certain compounds demonstrating more potency than the standard drug CFM-1. This indicates the potential application of similar compounds in cancer therapy (Alafeefy et al., 2015).
Anticonvulsant and CNS Depressant Activity
Another research effort by Nikalje et al. (2015) focused on the design and synthesis of thiazolidin-4-one derivatives coupled with isatin, evaluated for CNS depressant and anticonvulsant activities. These derivatives showed promising CNS depressant activity and protection in the maximal electroshock seizure test, indicating their potential as therapeutic agents for neurological disorders (Nikalje et al., 2015).
Antioxidant and Antimicrobial Properties
Baytas et al. (2012) synthesized a series of triazole derivatives, evaluating their antioxidant and antimicrobial properties. Some compounds exhibited equivalent DPPH radical scavenging capacity to BHT, a standard antioxidant, and slight antimicrobial activity against tested microorganisms, highlighting the potential of such molecules in antimicrobial and antioxidant applications (Baytas et al., 2012).
Anti-inflammatory Activity
Kalsi et al. (1990) reported on the synthesis of indolyl azetidinones and their anti-inflammatory activity. The study found that certain synthesized compounds exhibited significant anti-inflammatory activity, with some being compared favorably against NSAIDs, suggesting their utility in developing new anti-inflammatory agents (Kalsi et al., 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N5O2S/c28-27(29,30)20-10-6-11-21(15-20)35-23(16-31-25(37)19-8-2-1-3-9-19)32-33-26(35)38-17-24(36)34-14-13-18-7-4-5-12-22(18)34/h1-12,15H,13-14,16-17H2,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNVYCCLEJPBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

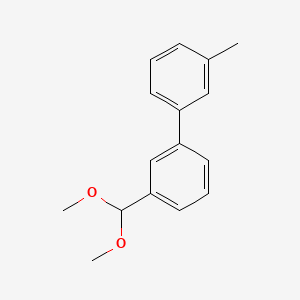
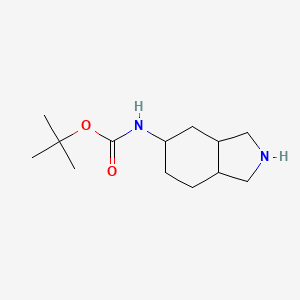
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)
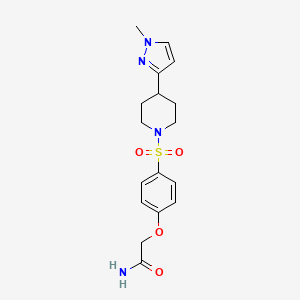
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)
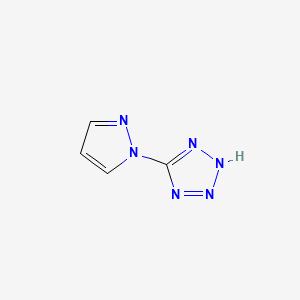
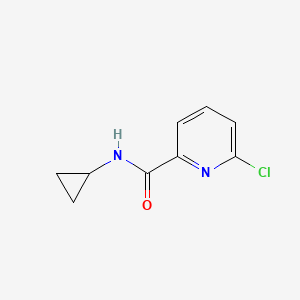
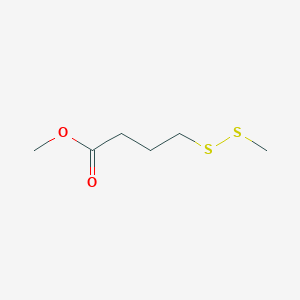
![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
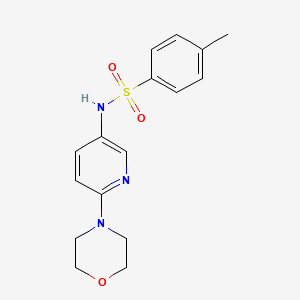
![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)
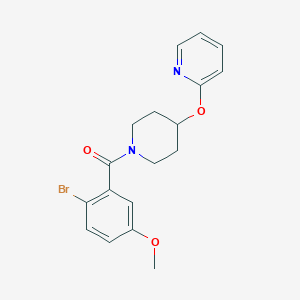
![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)